Zinc(2+) neoundecanoate

Description

Properties

CAS No. |

93918-29-7 |

|---|---|

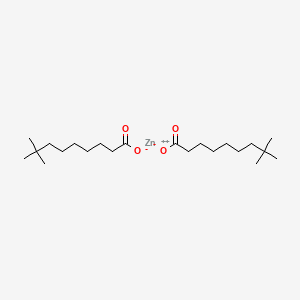

Molecular Formula |

C22H42O4Zn |

Molecular Weight |

435.9 g/mol |

IUPAC Name |

zinc;8,8-dimethylnonanoate |

InChI |

InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

YHGLOVXXDHCZLV-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Key Findings:

Vulcanization Efficiency : Zinc neodecanoate enhances the cross-linking process, leading to faster curing times and reduced energy consumption.

Mechanical Properties Improvement : The compound contributes to increased tensile strength and elongation at break in rubber products, making it suitable for high-performance applications like automotive tires.

Chemical Reactions Analysis

Types of Reactions: Zinc(2+) neoundecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced to elemental zinc under specific conditions.

Substitution: It can participate in substitution reactions where the neoundecanoate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and other organic acids are employed in substitution reactions.

Major Products Formed:

Oxidation: Zinc oxide and neoundecanoic acid derivatives.

Reduction: Elemental zinc and reduced organic compounds.

Substitution: Various zinc salts with different ligands.

Scientific Research Applications

Catalysis in Organic Synthesis

Zinc(2+) neoundecanoate serves as an effective catalyst in organic synthesis and polymerization processes. Its utility is particularly noted in the production of polyurethanes and other polymers. The compound facilitates reactions by promoting the curing process and modifying the cure rate profile when combined with other catalysts, such as bismuth compounds.

Applications in Polyurethane Production

- Curing Agent : Zinc neodecanoate is used to enhance the curing speed of polyurethane formulations. It acts as a gelation catalyst, improving the efficiency of the reaction between isocyanates and polyols.

- Compatibility : It is compatible with various diluents including plasticizers and polyols, making it suitable for diverse formulations.

| Application Type | Description |

|---|---|

| Polyurethane Curing | Enhances reaction rates in polyurethane production |

| Compatibility | Works well with multiple diluents |

| Cure Rate Modification | Adjusts cure profiles when used with bismuth catalysts |

Lubricants and Additives

This compound is utilized in lubricant formulations due to its anti-wear and anti-corrosion properties. It enhances the performance of lubricants by providing thermal stability and reducing friction between moving parts.

Benefits in Lubrication

- Anti-Wear Properties : Reduces wear on mechanical components.

- Corrosion Inhibition : Protects metals from corrosion under various environmental conditions.

| Property | Benefit |

|---|---|

| Anti-Wear | Minimizes wear on machinery |

| Corrosion Resistance | Protects against rust and degradation |

Health and Biomedical Applications

Recent studies have explored the potential of zinc compounds, including this compound, in healthcare applications, particularly for their antimicrobial properties. Zinc ions have been shown to exhibit significant antimicrobial activity, making these compounds useful in medical coatings and treatments.

Antimicrobial Efficacy

- Mechanism of Action : Zinc ions disrupt microbial cell membranes and generate reactive oxygen species that can kill pathogens.

- Applications : Potential use in medical devices, wound dressings, and coatings for surgical instruments.

Environmental Applications

This compound has been investigated for its role in environmental applications such as water treatment processes. Its solubility characteristics make it suitable for use in non-aqueous systems aimed at removing pollutants.

Water Treatment

- Pollutant Removal : Effective in binding with contaminants to facilitate their removal from water sources.

- Solar Energy Applications : Explored for its potential use in solar energy technologies due to its chemical properties.

Case Studies

- Polyurethane Development

- Antimicrobial Coatings

- Environmental Remediation

Mechanism of Action

Mechanism of Action: Zinc(2+) neoundecanoate exerts its effects by releasing zinc ions (Zn2+) in the target environment. These zinc ions interact with various molecular targets, including enzymes, proteins, and cellular membranes. The interaction with enzymes often involves the catalytic or structural role of zinc, facilitating biochemical reactions and maintaining cellular homeostasis .

Molecular Targets and Pathways:

Enzymes: Zinc ions act as cofactors for numerous enzymes, enhancing their catalytic activity.

Proteins: Zinc ions stabilize the structure of proteins, ensuring their proper function.

Cellular Membranes: Zinc ions play a role in maintaining the integrity and permeability of cellular membranes.

Comparison with Similar Compounds

Key Properties of Zinc(2+) Neoundecanoate:

| Property | Value |

|---|---|

| Molecular Formula | Zn(C₁₁H₂₁COO)₂ |

| Molecular Weight | 435.96 g/mol |

| Appearance | White to off-white powder |

| Solubility | Insoluble in water |

| Melting Point | ~100–110°C (estimated) |

| Key Applications | Rubber processing, coatings |

Comparative Analysis with Similar Compounds

Zinc Neodecanoate (Zn(C₁₀H₁₉COO)₂)

Molecular Weight : 375.84 g/mol

Structure : Branched C10 carboxylic acid ligand.

Properties :

- Insoluble in water, melting point 100–110°C.

- Used as a rubber accelerator additive due to its catalytic activity and hydrophobicity .

Comparison : - Chain Length: Neodecanoate has a shorter carbon chain (C10 vs.

- Applications: Both compounds enhance rubber vulcanization, but neoundecanoate’s longer chain may improve thermal stability in high-temperature processes .

Zinc Undecylenate (Zinc 10-Undecenoate, CAS 557-08-4)

Molecular Formula: Zn(C₁₁H₁₉O₂)₂ Structure: Linear undecenoic acid with a terminal double bond. Properties:

- White to light yellow ointment; used in antifungal creams and pharmaceuticals.

- Higher reactivity due to the unsaturated bond .

Comparison : - Functional Groups: The double bond in undecylenate enables cross-linking in polymers or antimicrobial activity, unlike saturated neoundecanoate.

- Solubility: Undecylenate’s linear structure may slightly increase water solubility compared to branched neoundecanoate.

Nickel(2+) Neoundecanoate (CAS 93920-09-3)

Molecular Formula : Ni(C₁₁H₂₁COO)₂

Properties :

- Classified as hazardous (CLH: CMFSrSsA) due to nickel’s toxicity and carcinogenicity .

- Used in catalysts but restricted under REACH and industry guidelines (e.g., diaper manufacturing) .

Comparison : - Safety: Zinc neoundecanoate is preferred industrially due to lower toxicity.

- Regulatory Status : Nickel derivatives face stricter regulations, whereas zinc compounds are generally compliant .

Lead(2+) Neoundecanoate (CAS 94006-20-9)

Properties :

Zinc Gluconate (CAS 4468-02-4)

Molecular Formula : Zn(C₁₂H₂₁O₁₄)

Properties :

- Water-soluble, used in dietary supplements and cosmetics.

- High purity grades (≥97% assay) for pharmaceutical applications .

Comparison : - Solubility: Gluconate’s hydrophilic nature contrasts sharply with neoundecanoate’s hydrophobicity.

- Applications: Gluconate suits ingestible products, while neoundecanoate excels in hydrophobic matrices like rubber .

Biological Activity

Zinc(2+) neoundecanoate, a zinc salt of neodecanoic acid, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

1. Synthesis and Characterization

Zinc neoundecanoate is synthesized through the reaction of zinc oxide or zinc salts with neodecanoic acid. The synthesis process typically involves heating the reactants in a suitable solvent, followed by purification to obtain the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

2.1 Antimicrobial Activity

Zinc neoundecanoate exhibits significant antimicrobial properties against various pathogens. Research indicates that metal complexes of zinc show enhanced antibacterial activity compared to their precursor ligands. For instance, studies have demonstrated that zinc complexes can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa using disk diffusion methods.

2.2 Antioxidant Activity

The antioxidant capacity of zinc neoundecanoate has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that zinc complexes possess superior antioxidant properties compared to free ligands, with notable IC50 values indicating effective radical scavenging activity.

2.3 Cytotoxicity and Therapeutic Potential

Studies have also explored the cytotoxic effects of zinc neoundecanoate on various cell lines. In vitro assays conducted on neuronal PC12 cells revealed that concentrations of Zn(2+) between 0.1 mM and 0.3 mM significantly decreased glutathione (GSH) and ATP levels, indicating potential cytotoxic effects at higher concentrations . However, these findings suggest a dual role where low concentrations may exert protective effects while higher doses could lead to toxicity.

3. Case Studies and Research Findings

Several case studies highlight the biological relevance of zinc neoundecanoate:

- A study published in Frontiers in Chemistry demonstrated that zinc complexes exhibited not only antibacterial but also antiviral activities against specific viral strains, suggesting their potential use in therapeutic applications .

- Another investigation focused on the antioxidant properties of zinc salts, emphasizing their role in mitigating oxidative stress in cellular models .

4. Conclusion

This compound presents a promising profile as a biologically active compound with significant antimicrobial and antioxidant properties. Its synthesis and characterization pave the way for further research into its therapeutic applications, especially in combating infections and oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Zinc(2+) neoundecanoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting zinc oxide or zinc chloride with neoundecanoic acid in a solvent like toluene under reflux. Purity validation requires a combination of elemental analysis (C, H, Zn content), Fourier-transform infrared spectroscopy (FTIR) for carboxylate ligand confirmation, and X-ray diffraction (XRD) for crystalline structure verification. Thermogravimetric analysis (TGA) can assess thermal decomposition patterns to confirm stoichiometry .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s coordination geometry?

- Methodological Answer :

- FTIR : Identifies carboxylate stretching frequencies (asymmetric ν(COO⁻) ~1540–1650 cm⁻¹; symmetric ~1400–1450 cm⁻¹) to confirm ligand binding.

- NMR : Limited utility due to paramagnetic zinc, but solid-state NMR can probe local electronic environments.

- XRD : Resolves crystal structure and metal-ligand bonding motifs. Cross-reference with databases like Cambridge Structural Database (CSD) for validation .

Q. How can solubility properties in organic solvents inform formulation for catalytic applications?

- Methodological Answer : Perform gravimetric solubility tests in solvents (e.g., hexane, chloroform, DMSO) at controlled temperatures. UV-Vis spectroscopy monitors concentration-dependent absorbance. Solubility trends correlate with solvent polarity and ligand hydrophobicity, guiding solvent selection for homogeneous catalysis .

Advanced Research Questions

Q. What computational models predict this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and reaction pathways. Molecular dynamics simulations assess solvent effects. Validate against experimental kinetics (e.g., reaction rates measured via GC-MS) .

Q. How do environmental factors (pH, temperature) influence its degradation pathways?

- Methodological Answer : Accelerated aging studies under controlled pH (buffered solutions) and temperature (40–80°C). Analyze degradation products via LC-MS or GC-MS. Compare with stability data for analogous metal carboxylates (e.g., lead or nickel neoundecanoates) to identify structural vulnerabilities .

Q. What intermolecular forces dominate its crystalline packing, and how do they affect material properties?

- Methodological Answer : Single-crystal XRD reveals van der Waals interactions and metal-ligand coordination. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). Correlate packing motifs with bulk properties like melting point or mechanical stability .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported thermal stability ranges for this compound?

- Methodological Answer : Replicate TGA experiments using identical heating rates (e.g., 10°C/min under N₂). Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Review synthesis protocols for potential impurities (e.g., unreacted ligand) that alter decomposition profiles .

Regulatory & Safety Considerations

| Property | Value/Requirement | Reference |

|---|---|---|

| CAS Number | [See ] | |

| REACH Restrictions | ≤0.1% (non-essential metals) | |

| Hazard Classification | Irritant (skin/eyes) |

Methodological Resources

- Literature Review : Use SciFinder and Web of Science to locate synthesis protocols and spectral data. Filter for review articles to identify knowledge gaps .

- Data Validation : Cross-check experimental results with peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate studies under controlled conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.